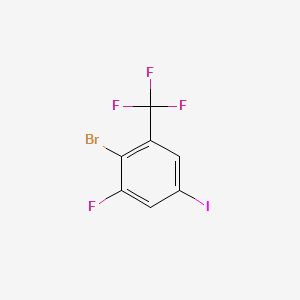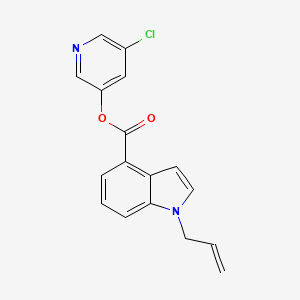
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,6-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate is a complex organic compound with a specific stereochemistry It is characterized by multiple acetoxy groups attached to a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups on the tetrahydropyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base solutions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the corresponding tetrahydropyran-2-yl alcohol, while oxidation can produce carboxylic acids.
科学的研究の応用
(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate exerts its effects involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate can be compared with other acetylated tetrahydropyran derivatives:
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(2-(2-azidoethoxy)ethoxy)oxan-2-yl]methyl acetate: Similar structure but with different substituents, leading to distinct chemical properties.
[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl 9-methyldecanoate: Differing in the number and type of functional groups, affecting its reactivity and applications.
The uniqueness of (2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate lies in its specific stereochemistry and the presence of multiple acetoxy groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-yl](113C)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i6+1,16+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-KGEKMHKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH2][C@@H]1[C@H]([C@@H]([C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4R,5S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220779.png)
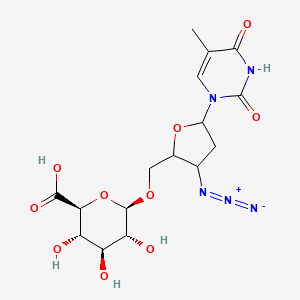
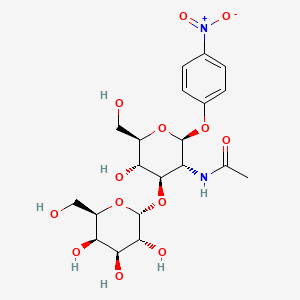
![(2S,3R,4S,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8220808.png)
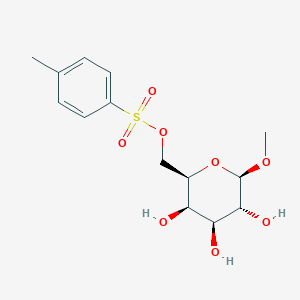

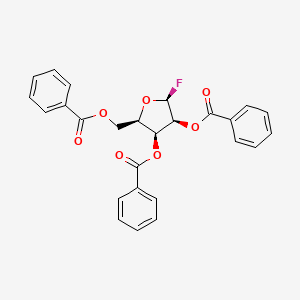
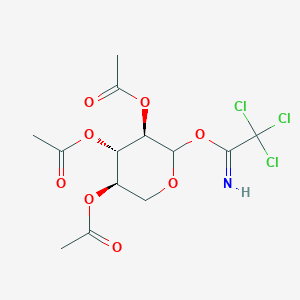
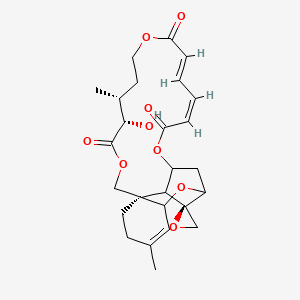
![Verrucarin a,7'-deoxo-7'-[(1R)-1-hydroxyethyl]-,(7'r)-](/img/structure/B8220858.png)
